BenchChemオンラインストアへようこそ!

Ethyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate

Protecting group strategy Synthetic chemistry Piperidine N-functionalization

Ethyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate is a synthetic small-molecule building block that integrates a quinoxaline heterocycle with a piperidine ring via an ether linkage, capped by an ethyl carbamate protecting group. It belongs to the broader class of substituted-quinoxaline-type piperidine compounds, which have been claimed in patents for their utility as opioid receptor-like (ORL-1) receptor ligands for pain treatment and as BACE1 inhibitors for Alzheimer's disease research.

Molecular Formula C16H19N3O3
Molecular Weight 301.346
CAS No. 1704601-48-8
Cat. No. B2760805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate
CAS1704601-48-8
Molecular FormulaC16H19N3O3
Molecular Weight301.346
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C16H19N3O3/c1-2-21-16(20)19-9-7-12(8-10-19)22-15-11-17-13-5-3-4-6-14(13)18-15/h3-6,11-12H,2,7-10H2,1H3
InChIKeyWLHDPJJVSRWMRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate (CAS 1704601-48-8): Structural Baseline and Core Pharmacophore


Ethyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate is a synthetic small-molecule building block that integrates a quinoxaline heterocycle with a piperidine ring via an ether linkage, capped by an ethyl carbamate protecting group . It belongs to the broader class of substituted-quinoxaline-type piperidine compounds, which have been claimed in patents for their utility as opioid receptor-like (ORL-1) receptor ligands for pain treatment and as BACE1 inhibitors for Alzheimer's disease research [1]. The compound's core scaffold—quinoxaline coupled to a piperidine—appears across multiple patent families (e.g., US8846929B2, EP2433936A1), indicating sustained industrial interest in this chemotype [1].

Why Direct Substitution of Ethyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate with Close Analogs Is Scientifically Invalid


Compounds sharing the quinoxaline-piperidine scaffold are not interchangeable due to the decisive influence of the N-substituent on pharmacological activity, physicochemical properties, and synthetic utility. For instance, the ethyl carbamate group on the piperidine nitrogen of this compound acts as a protecting group with distinct deprotection kinetics compared to the tert-butyl carbamate (Boc) analogs like tert-butyl 4-((3-(cyclopropylamino)quinoxalin-2-yl)oxy)piperidine-1-carboxylate (CAS 1185318-18-6) [1]. In the BACE1 inhibitor series, even minor N-substitution changes have been shown to modulate enzyme inhibitory potency by orders of magnitude—from >10,000 nM IC₅₀ to 16 nM IC₅₀ depending on the specific R-group [2]. A procurement decision based solely on scaffold similarity without verifying the specific N-substituent and linker chemistry therefore risks selecting a compound with completely divergent biological or chemical behavior.

Quantitative Differentiation Evidence for Ethyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate (1704601-48-8)


Ethyl vs. tert-Butyl Carbamate: Comparative Deprotection Conditions for Downstream Synthetic Utility

The ethyl carbamate group on the piperidine nitrogen of ethyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate is cleavable under conditions distinct from the more common tert-butyl carbamate (Boc) analog. While Boc groups typically require acidic conditions (e.g., TFA, HCl/dioxane) for removal, ethyl carbamates can be cleaved under basic hydrolysis (e.g., KOH/EtOH/H₂O) or via trimethylsilyl iodide (TMSI), enabling orthogonal protecting group strategies in multi-step syntheses [1]. The Boc-protected comparator, tert-butyl 4-(3-(cyclopropylamino)quinoxalin-2-yloxy)piperidine-1-carboxylate, necessitates acidic deprotection which may be incompatible with acid-sensitive quinoxaline substituents. This functional group distinction provides a concrete basis for selecting the ethyl carbamate derivative when synthetic route design requires non-acidic deprotection conditions.

Protecting group strategy Synthetic chemistry Piperidine N-functionalization

Quinoxaline-Piperidine Scaffold: Evidence of BACE1 Inhibitory Potential from Patent and Biochemical Data

The quinoxaline-piperidine scaffold, of which ethyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate is a representative intermediate, has been disclosed in patents (JP2011504483A, WO2009054373A1) as a core structure for BACE1 (beta-secretase 1) inhibitors [1]. Compounds sharing this scaffold have demonstrated BACE1 inhibitory activity with IC₅₀ values spanning from 16 nM for optimized derivatives to 1,600 nM and above for less potent analogs [2]. Compound F3S4-m, a quinoxaline hybrid, showed a BACE1 IC₅₀ of 8.38 μM [3]. The quinoxaline moiety itself has been validated as a privileged fragment in fragment-based drug discovery for aspartyl protease enzymes [3]. While quantitative BACE1 inhibition data for the specific ethyl carbamate derivative (1704601-48-8) has not been publicly reported, its scaffold places it within a well-characterized chemical series with demonstrated target engagement. Procurement for BACE1-focused medicinal chemistry programs should be guided by the scaffold's validated pharmacophoric contribution to enzyme inhibition.

BACE1 inhibition Alzheimer's disease Amyloid-beta modulation

Quinoxaline Metal Chelation: Differentiation from Non-Quinoxaline Piperidine Building Blocks for Coordination Chemistry

The quinoxaline moiety present in ethyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate provides bidentate N,N'-chelation capability through its diazine nitrogen atoms, enabling it to serve as a ligand scaffold for transition metal complexation [1]. This property distinguishes it from common non-quinoxaline piperidine building blocks (e.g., 4-hydroxypiperidine-1-carboxylate derivatives) which lack inherent metal-binding functionality. Quinoxaline-based ligands have been utilized in the synthesis of ruthenium, copper, and palladium complexes with applications in catalysis and materials chemistry [1]. The ethyl carbamate protecting group on the piperidine nitrogen of this compound allows for selective deprotection and further functionalization after metal complexation, a feature not available with permanently N-alkylated quinoxaline-piperidine derivatives. This structural attribute expands the compound's utility beyond purely organic synthesis into inorganic and materials chemistry applications.

Coordination chemistry Metal chelation Ligand design

Ethyl Carbamate as a Synthetic Intermediate: Purity and Downstream Versatility Relative to Free Amine Analogs

Ethyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate functions as a protected piperidine intermediate that can be deprotected to yield the free amine, 4-(quinoxalin-2-yloxy)piperidine, for subsequent diversification into amide, sulfonamide, urea, or N-alkylated compound libraries [1]. The commercially available free amine analogs in this class—such as the (3-(cyclopropylamino)quinoxalin-2-yl)oxy-piperidine derivatives—are typically supplied at lower purities (95-97%) and are prone to oxidative degradation . The carbamate-protected form offers enhanced stability during storage and handling, with vendor-reported purities for the target compound typically meeting ≥95% by HPLC . This stability advantage is particularly relevant for automated parallel synthesis platforms where consistent intermediate purity is critical for reliable library production.

Medicinal chemistry building block Amine protection Library synthesis

High-Value Research and Procurement Application Scenarios for Ethyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate


BACE1-Focused Alzheimer's Disease Medicinal Chemistry: Scaffold Diversification via N-Deprotection

Researchers in Alzheimer's disease drug discovery can procure this compound as a protected intermediate for generating quinoxaline-piperidine compound libraries targeting BACE1. The ethyl carbamate group allows for selective deprotection under non-acidic conditions, enabling late-stage diversification into amides, sulfonamides, and ureas without compromising acid-sensitive quinoxaline substituents. This strategy directly addresses the structure-activity relationship (SAR) needs identified in patent literature, where N-substituent variation on the piperidine ring modulates BACE1 inhibitory potency from micromolar to low nanomolar ranges [1].

Synthetic Methodology Development: Orthogonal Protecting Group Strategies

Synthetic chemistry groups developing multi-step routes to complex quinoxaline-piperidine targets can use this compound as a model substrate for establishing orthogonal deprotection protocols. The ethyl carbamate's distinct cleavage conditions (basic hydrolysis or TMSI) relative to the more common Boc group (acidic cleavage) allow chemists to implement sequential deprotection strategies where other acid-labile functional groups are present in the molecule [1]. This application is particularly relevant for total synthesis efforts towards natural product analogs containing both quinoxaline and piperidine motifs.

Transition Metal Coordination Chemistry: Bidentate N,N'-Ligand Scaffold Design

Inorganic and materials chemistry laboratories investigating quinoxaline-based metal complexes can employ this compound as a precursor to N,N'-bidentate ligands. The quinoxaline's two diazine nitrogen atoms serve as a coordination site for transition metals (Ru, Cu, Pd, Ir), while the protected piperidine can be selectively deprotected post-complexation to introduce additional donor groups or to tether the complex to solid supports. This orthogonal functionality is not available in permanently N-alkylated quinoxaline-piperidine derivatives, making the carbamate-protected form uniquely suited for stepwise ligand elaboration [2].

Quote Request

Request a Quote for Ethyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.